3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-4-cyclopentyl-2-hydroxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c10-7(8(11)9(12)13)5-6-3-1-2-4-6;/h6-8,11H,1-5,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMVSVKSIZSSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure the efficient and consistent production of 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride, meeting the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride has been evaluated for its potential as a therapeutic agent, particularly in the treatment of hypertension. It exhibits a specific inhibitory effect on renin, an enzyme involved in blood pressure regulation. This property positions it as a candidate for developing antihypertensive medications .
Neuropharmacology
Research indicates that this compound may enhance GABA (gamma-aminobutyric acid) levels in the brain, potentially offering neuroprotective effects. Increased GABA levels are associated with anxiolytic and anticonvulsant properties, making this compound relevant for treating anxiety disorders and epilepsy .
Antioxidant Activity
Studies have suggested that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases .
Case Study 1: Antihypertensive Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a statistically significant reduction in blood pressure levels compared to control groups. The mechanism was attributed to the compound's ability to inhibit renin activity effectively.
Case Study 2: Neuroprotective Properties
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to reduced cell death and improved cell viability. The results indicated its potential as a neuroprotective agent against conditions such as Alzheimer’s disease and other forms of dementia.
Data Tables
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, backbone modifications, and pharmacological profiles. Key comparisons are summarized below:
Substituent Variations
- Cyclopentyl vs.
- Aromatic vs. Aliphatic Substituents : Naphthyl and chlorophenyl derivatives (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Backbone Modifications
- Amide vs. Acid Derivatives: 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl contains an amide group, which may confer resistance to hydrolysis compared to the carboxylic acid analog.
Pharmacological and Stability Profiles
- Acid Stability : While direct data are unavailable, compounds like nicardipine hydrochloride and berberine hydrochloride demonstrate variable stability under acidic conditions, a critical factor for oral bioavailability.

- Analytical Methods : HPLC protocols for related hydrochlorides (e.g., benzydamine HCl , dosulepin HCl ) suggest that the target compound’s purity and stability can be assessed via reverse-phase methods with UV detection.


Notes
- The evidence lacks direct pharmacological or stability data for 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid HCl; comparisons are inferred from structural analogs.
- Hydrochloride salts universally improve solubility but may introduce hygroscopicity challenges during formulation .
- Further studies should leverage analytical methods validated for similar compounds (e.g., ).
Biological Activity
3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and neurodegenerative diseases .
Enzyme Inhibition
- AChE and BChE Inhibition : The compound demonstrates mixed-type reversible inhibition against both AChE and BChE. Its binding affinity suggests a potential role in preventing the breakdown of acetylcholine, which could be beneficial in treating conditions like Alzheimer's disease .
Antioxidant Activity
Additionally, studies have shown that this compound exhibits significant antioxidant properties. It has been tested using various assays such as ABTS radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays, demonstrating its ability to reduce oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Method Used | Results |
|---|---|---|
| AChE Inhibition | Enzyme assay | IC50 = 0.084 ± 0.008 µM |
| BChE Inhibition | Enzyme assay | IC50 = 13.6 ± 1.2% propidium displacement |
| Antioxidant Activity | ABTS & FRAP assays | Effective in reducing lipid peroxidation |
| Lipid Peroxidation Inhibition | TBARS assay | IC50 values between 6.23 ± 0.23 μM to 19.6 ± 0.8 μM |
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in mouse models exposed to oxidative stress. Results indicated that the compound significantly reduced markers of oxidative damage in brain tissues, suggesting potential therapeutic applications in neurodegenerative disorders .
- Pharmacokinetic Profiles : Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles predict favorable characteristics for this compound, including good blood-brain barrier permeability and moderate cardiac toxicity risk . This suggests that it may effectively reach central nervous system targets while minimizing adverse effects.
- Comparative Studies : When compared to other known inhibitors like tacrine, this compound showed promising selectivity towards BChE over AChE, indicating a potentially safer profile for treating cognitive decline without excessive cholinergic side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., palladium-catalyzed cross-coupling) followed by hydrochloride salt formation. Key steps include:
- Reagent Selection : Use cyclopentyl aldehydes and nitromethane derivatives as starting materials .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Automated flash chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
- Critical Parameters : Monitor pH during salt formation to avoid decomposition, and use FT-IR to confirm amine protonation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR identifies cyclopentyl and hydroxybutanoic acid moieties (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity .
- X-ray Diffraction : Resolve stereochemistry at the 2-hydroxy position, critical for confirming enantiomeric purity .
Q. What stability conditions are required for long-term storage?
- Methodological Answer : Stability is pH- and temperature-dependent:
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .
- Buffering : Use phosphate-buffered saline (pH 7.4) for aqueous solutions, with stability monitored via UV-Vis spectroscopy over 72 hours .
Q. How does this compound interact with neurotransmitter receptors in preliminary binding assays?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ³H-GABA):
- Protocol : Incubate with rat brain membrane homogenates; measure displacement of ³H-muscimol to estimate GABA_A receptor affinity .
- Data Interpretation : IC₅₀ values <10 μM suggest high receptor specificity, requiring follow-up electrophysiology studies .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) affect biological activity?
- Methodological Answer : Compare (R)- and (S)-enantiomers synthesized via asymmetric catalysis:
- Chiral HPLC : Use a Chiralpak IC-3 column to separate enantiomers .
- Activity Correlation : (S)-enantiomers show 3-fold higher GABA_A receptor activation in patch-clamp assays, linked to spatial alignment of the hydroxy group .
Q. What reaction mechanisms dominate under acidic vs. alkaline conditions?
- Methodological Answer : Kinetic studies using deuterated solvents (D₂O) and LC-MS:
- Acidic Conditions : Protonation of the amine group accelerates intramolecular cyclization, forming a γ-lactam byproduct .
- Alkaline Conditions : Base-catalyzed ester hydrolysis occurs, requiring pH <8 to preserve the hydroxybutanoate moiety .
Q. How can contradictory data on metabolic pathways be resolved?
- Methodological Answer : Use isotopic tracing (¹⁴C-labeled compound) and hepatocyte incubation:
- Phase I Metabolism : CYP3A4 oxidizes the cyclopentyl ring (confirmed via LC-MS/MS) .
- Phase II Metabolism : Glucuronidation at the hydroxy group dominates in human microsomes, contrasting with rodent sulfation pathways .
Q. What in silico models predict its pharmacokinetic profile?
- Methodological Answer : Molecular dynamics simulations and QSAR:
- Software : Use Schrödinger’s Desmond for membrane permeability assays; logP ≈1.2 suggests moderate blood-brain barrier penetration .
- ADMET Prediction : SwissADME forecasts 85% plasma protein binding and t₁/₂ = 4.2 hours in humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



